Alpha-Pyrrolidinononanophenone is a synthetic compound belonging to the class of pyrrolidinophenones, which are recognized as new psychoactive substances. This compound is characterized by its long hydrocarbon chain, which contributes to its lipophilicity and potential psychoactive effects. Alpha-Pyrrolidinononanophenone has garnered attention due to its structural similarity to other synthetic cathinones, which are known for their stimulant properties and interactions with neurotransmitter systems.
Alpha-Pyrrolidinononanophenone is synthesized in laboratory settings and is not naturally occurring. It is derived from the modification of traditional cathinone structures, particularly through the introduction of a nonanophenone moiety. The compound's synthesis has been explored in various studies focusing on its pharmacological and toxicological profiles.
Alpha-Pyrrolidinononanophenone is classified as a synthetic cathinone, a subgroup of phenethylamines. These compounds are structurally similar to the khat plant's active constituents and are known for their stimulant effects. Synthetic cathinones are often associated with increased abuse potential due to their psychoactive properties.
The synthesis of alpha-Pyrrolidinononanophenone typically involves several chemical reactions that introduce the pyrrolidine ring and the nonanophenone structure. Common methods include:
A typical synthetic route may involve starting materials such as 1-bromononane and pyrrolidine. The reaction conditions often require careful control of temperature and solvent choice to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
Alpha-Pyrrolidinononanophenone has a molecular formula of . Its structure features:
The compound's structural data can be summarized as follows:
Alpha-Pyrrolidinononanophenone undergoes various chemical reactions typical of ketones and amines:
The reactivity of alpha-Pyrrolidinononanophenone is influenced by its structural features, particularly the presence of the electron-donating pyrrolidine ring, which can stabilize intermediates during reactions.
The mechanism of action for alpha-Pyrrolidinononanophenone involves interaction with monoamine transporters, particularly dopamine transporters. It acts as a potent inhibitor of dopamine reuptake, leading to increased levels of dopamine in synaptic clefts.
Studies have shown that compounds like alpha-Pyrrolidinononanophenone exhibit significant binding affinity for dopamine transporters, correlating with increased locomotor activity in animal models. The elongation of the aliphatic side chain has been linked to enhanced potency and potential cytotoxicity.
Relevant data indicates that alpha-Pyrrolidinononanophenone exhibits higher cytotoxicity compared to traditional stimulants like methamphetamine, suggesting significant implications for its safety profile.
Alpha-Pyrrolidinononanophenone is primarily used in research settings to study its pharmacological effects, particularly concerning its role as a stimulant and its interactions with neurotransmitter systems. It serves as a model compound for investigating the neuropharmacological properties of synthetic cathinones, contributing to understanding their mechanisms of action and potential therapeutic applications or risks associated with their use.
Alpha-pyrrolidinononanophenone (referred to in research as PV9) emerged as a direct consequence of global scheduling efforts targeting first-generation synthetic cathinones like mephedrone and MDPV. Following the U.S. Drug Enforcement Administration's 2014 emergency scheduling of α-PVP (flakka) and analogues [1] [2] [8], clandestine laboratories shifted towards modifying aliphatic side-chain lengths to create legally distinct yet pharmacologically active variants. This compound exemplifies the "second wave" of designer cathinones characterized by extended carbon chains intended to circumvent analog-specific legislation while maintaining or enhancing psychoactive effects. Its initial appearance in forensic samples around 2015-2016 coincided with intensified regulatory pressure on shorter-chain pyrovalerones [6] [7]. Structurally classified as an α-pyrrolidinophenone, PV9 falls under the broader category of synthetic cathinones – β-keto amphetamine analogs designed to mimic the stimulant properties of natural cathinone found in Catha edulis (khat) [1] [8]. Its emergence underscores the adaptive nature of illicit drug markets, where molecular tweaking responds rapidly to controlled substance lists.
Table 1: Emergence Timeline of Key Pyrrolidinophenone Cathinones
| Compound | Common Name | Initial Detection Period | Primary Regulatory Response Period | Structural Distinction |
|---|---|---|---|---|
| MDPV | "Bath salts" | Pre-2010 | 2011-2013 (US/EU bans) | Methylenedioxy ring, pentyl chain |
| α-PVP | "Flakka" | 2012-2013 | 2014 (US Schedule I) | Pentyl side chain |
| α-Pyrrolidinononanophenone (PV9) | Not widely established | 2015-2016 | Post-2017 (Targeted in later analog acts) | Nonyl (9-carbon) side chain |
PV9 occupies a critical position in the structural evolution of pyrovalerone cathinones, defined by its nine-carbon aliphatic side chain (nonanophenone backbone). This structure systematically builds upon the pharmacophore shared by this subclass: 1) a lipophilic aromatic ring, 2) a carbonyl group (β-keto moiety), 3) an amine group incorporated into a pyrrolidine ring. Its core differentiation lies in the α-alkyl chain elongation compared to prototypical compounds: while α-PVP (alpha-pyrrolidinopentiophenone) features a five-carbon (pentyl) chain and MDPV incorporates a five-carbon chain with a methylenedioxybenzene ring, PV9 extends this to a nine-carbon chain (C9H19) [7] [10]. This modification significantly amplifies lipophilicity, quantified by higher logP values predicted computationally and confirmed via chromatographic retention studies. Increased lipophilicity enhances blood-brain barrier permeability, correlating with accelerated central nervous system effects in preclinical models [7]. Within the homologous series (α-PVP, PV8 (octyl chain), PV9 (nonyl chain)), PV9 represents one of the longest side-chain variants encountered in forensic analysis, pushing the boundaries of steric tolerance for monoamine transporter binding [7] [10]. Spectroscopic analyses (GC-MS, LC-HRMS) reveal characteristic fragmentation patterns tied to the elongated chain, including prominent ions resulting from cleavages adjacent to the carbonyl and pyrrolidine nitrogen [10].
Table 2: Molecular Characteristics of Key Aliphatic Chain-Modified Pyrrolidinophenones
| Compound | IUPAC Name | Aliphatic Side Chain Length | Molecular Formula | Key Physicochemical Shift vs. α-PVP |
|---|---|---|---|---|
| α-PVP | α-Pyrrolidinopentiophenone | Pentyl (C5) | C15H21NO | Baseline (higher volatility) |
| PV8 (Hypothetical Reference) | α-Pyrrolidinooctanophenone | Octyl (C8) | C18H27NO | ↑ Lipophilicity (LogP), ↓ Aqueous Solubility |
| α-Pyrrolidinononanophenone (PV9) | 1-Pyrrolidin-1-yl-1-(phenyl)nonan-1-one | Nonyl (C9) | C19H29NO | ↑↑ Lipophilicity, Altered Crystallinity, Prolonged Metabolic Half-Life |
Research on PV9 is driven by three interconnected imperatives: public health protection, evidence-based policy formulation, and fundamental neuropharmacological inquiry. From a public health perspective, PV9 exemplifies the "unknown risk" challenge posed by novel psychoactive substances (NPS). Its extended alkyl chain induces unpredictable changes in receptor binding kinetics, metabolic pathways, and cellular toxicity profiles compared to shorter-chain analogs [7]. Early in vitro studies demonstrated significantly altered cytotoxicity in neuronal (SH-SY5Y), hepatic (Hep G2), and cardiac (H9C2) cell lines, with longer chains like PV9 inducing greater disruption of plasma membrane fluidity and mitochondrial dysfunction than α-PVP [7]. This necessitates urgent toxicological characterization to guide clinical management of overdoses. For policymakers, understanding PV9's structure-activity relationships (SAR) is vital for designing future-proof legislation. Current analog acts often rely on structural similarity metrics; defining how chain length modifies "similarity" requires empirical data [8] [10]. Neuropharmacologically, PV9 serves as a probe molecule for investigating how lipid solubility and steric bulk influence interactions with monoamine transporters. Its high potency as a dopamine reuptake inhibitor (DRI), suggested by its structural kinship to α-PVP (a potent DRI with DAT IC50 ~13-80 nM [1] [2]), combined with its altered pharmacokinetics, offers insights into transporter binding site topology and the design of novel therapeutics for disorders like ADHD or depression where transporter modulation is beneficial [5] [7]. The compound thus sits at the nexus of forensic science, regulatory science, and basic neuropharmacology.
Table 3: Primary Research Drivers for PV9 Investigation
| Research Domain | Key Motivations | Knowledge Gaps Being Addressed |
|---|---|---|
| Public Health | Risk assessment of emerging drugs, Guiding clinical toxicology, Predicting abuse potential | Cytotoxicity mechanisms, Metabolic pathways, Potency relative to established drugs |
| Policy & Forensic Science | Designing effective analog controls, Developing detection methods, International scheduling coordination | Structure-Activity Relationship (SAR) beyond core scaffolds, Analytical signatures for identification |
| Neuropharmacology | Transporter binding site mapping, Lipophilicity-activity relationships, Novel inhibitor design | Impact of side-chain length on DAT/NET affinity and selectivity, Brain penetration kinetics |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6